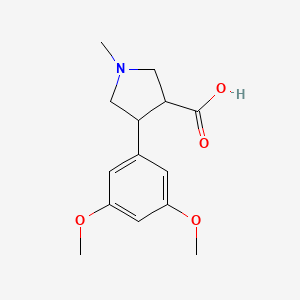
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.84 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloroethylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfinyl or thiol derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound lacks the ethyl group, which may affect its reactivity and binding properties.
N-Phenyl-4-piperidinamine: This compound has a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a tert-butyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H20ClNO4S |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
benzyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Clé InChI |
BXJSXUJFJANSQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


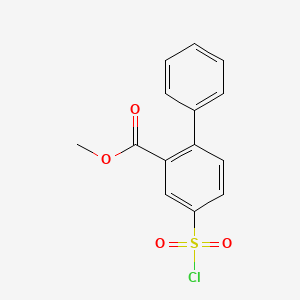
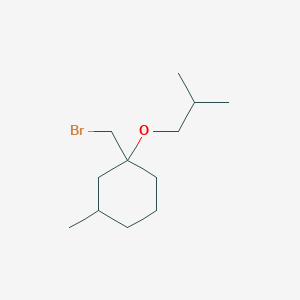
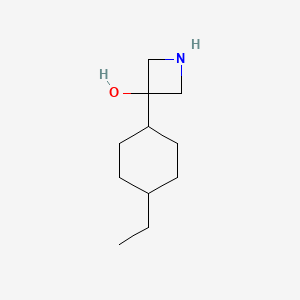
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
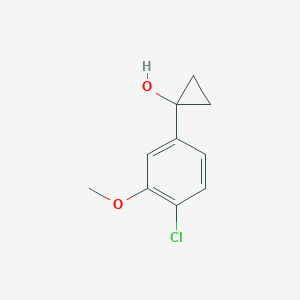
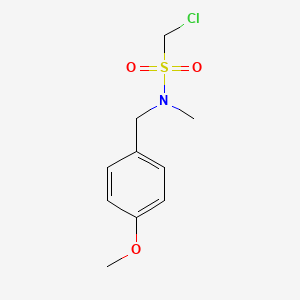
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
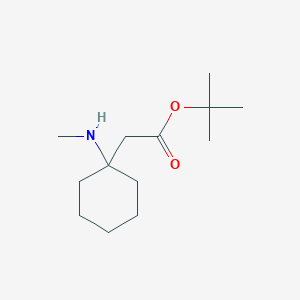

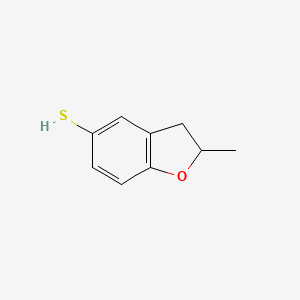
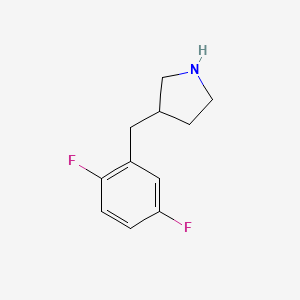
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
